N-Cyclohexyl-5-nitro-2-furanpropanamide
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Overview
Description
N-Cyclohexyl-5-nitro-2-furanpropanamide is an organic compound with the molecular formula C12H17NO4. It is characterized by the presence of a cyclohexyl group, a nitro group, and a furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-5-nitro-2-furanpropanamide typically involves the reaction of cyclohexylamine with 5-nitro-2-furoic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amide bond. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-Cyclohexyl-5-nitro-2-furanpropanamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nitric acid for nitration, halogens (e.g., chlorine) for halogenation.
Major Products Formed
Reduction: N-Cyclohexyl-5-amino-2-furanpropanamide.
Substitution: This compound derivatives with substituted groups on the furan ring.
Scientific Research Applications
N-Cyclohexyl-5-nitro-2-furanpropanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Cyclohexyl-5-nitro-2-furanpropanamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The furan ring may also contribute to the compound’s biological activity by interacting with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
N-Cyclohexyl-5-amino-2-furanpropanamide: A reduced form of N-Cyclohexyl-5-nitro-2-furanpropanamide with an amino group instead of a nitro group.
N-Cyclohexyl-5-chloro-2-furanpropanamide: A halogenated derivative with a chlorine atom on the furan ring.
Uniqueness
This compound is unique due to the presence of both a nitro group and a furan ring, which confer distinct chemical and biological properties. The combination of these functional groups allows for diverse chemical reactivity and potential bioactivity, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
39965-29-2 |
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Molecular Formula |
C13H18N2O4 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
N-cyclohexyl-3-(5-nitrofuran-2-yl)propanamide |
InChI |
InChI=1S/C13H18N2O4/c16-12(14-10-4-2-1-3-5-10)8-6-11-7-9-13(19-11)15(17)18/h7,9-10H,1-6,8H2,(H,14,16) |
InChI Key |
HAKWQWVHDYQMBY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCC2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
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